4-(1-Amino-3-hydroxypropyl)phenol
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Overview
Description
4-(1-Amino-3-hydroxypropyl)phenol is an organic compound with the molecular formula C9H13NO2 It features a phenol group substituted with an amino and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with nitromethane to form 4-(nitromethyl)phenol, which is then reduced to 4-(aminomethyl)phenol. This intermediate can be further reacted with epichlorohydrin to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-(1-Amino-3-hydroxypropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Amino-3-hydroxypropyl)phenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it may modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxypropyl)phenol: Similar structure but lacks the amino group.
4-(2-Amino-3-hydroxypropyl)phenol: Similar structure with a different substitution pattern
Uniqueness
4-(1-Amino-3-hydroxypropyl)phenol is unique due to the presence of both amino and hydroxypropyl groups on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(1-amino-3-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H13NO2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9,11-12H,5-6,10H2 |
InChI Key |
MRJGNRBTXLWPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)O |
Origin of Product |
United States |
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